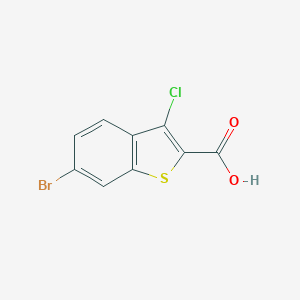

6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClO2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGVICLKMKCFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357061 | |

| Record name | 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438613-29-7 | |

| Record name | 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid is a halogenated heterocyclic compound that serves as a valuable intermediate in the synthesis of a variety of biologically active molecules. Its rigid benzothiophene core, substituted with bromine and chlorine atoms, provides a unique scaffold for the development of novel therapeutic agents and functional materials. This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with general experimental protocols for their determination. This guide is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and materials science. The compound is noted as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer drugs, and in the creation of specialized polymers.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, characterization, and application in further synthetic endeavors. The available data is summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₄BrClO₂S |

| Molecular Weight | 291.55 g/mol |

| Appearance | Pale yellow powder |

| Melting Point | 285-293 °C |

| Boiling Point | 446.7 ± 40.0 °C at 760 mmHg |

| Density | 1.9 ± 0.1 g/cm³ |

| Flash Point | 223.9 ± 27.3 °C |

| Solubility | Practically insoluble in water. Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform. |

| Purity (typical) | ≥ 99% (HPLC) |

| CAS Number | 438613-29-7 |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physical properties and for the synthesis of benzothiophene carboxylic acids. These protocols are provided as a guide and may require optimization based on available laboratory equipment and specific sample characteristics.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom of the tube to a height of 1-2 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first signs of melting are observed (the solid begins to turn to liquid) and the temperature at which the entire sample has completely melted. This range is the melting point of the sample.

-

For accurate results, it is recommended to perform the measurement in triplicate.

Solubility Determination

A qualitative assessment of solubility in various solvents is essential for reaction setup, purification, and formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Spatula

-

Pipettes

Procedure:

-

Place approximately 20-30 mg of this compound into a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, N,N-Dimethylformamide, methanol, glacial acetic acid, chloroform).

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring with a glass rod.

-

Visually inspect the mixture to determine if the solid has dissolved.

-

If the compound dissolves, it is classified as "soluble" in that solvent. If it remains as a solid suspension, it is "insoluble." Gradations such as "sparingly soluble" or "slightly soluble" can be noted based on the extent of dissolution.

-

For acidic compounds, solubility in aqueous bases (e.g., 5% NaOH, 5% NaHCO₃) can also be tested to confirm the presence of the carboxylic acid functionality through the formation of a soluble salt.

Synthesis of Benzothiophene-2-Carboxylic Acids (General Procedure)

The synthesis of this compound typically involves the cyclization of a substituted thiophene precursor followed by functional group manipulations. A common final step is the hydrolysis of a corresponding ester. The following is a general procedure for the hydrolysis of an ethyl benzothiophene-2-carboxylate.

Apparatus:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Beakers

-

Buchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Dissolve the starting ethyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate in a suitable solvent such as ethanol in a round-bottom flask.

-

Add an aqueous solution of a strong base, such as 3N sodium hydroxide (NaOH), to the flask. Typically, 2 to 3 molar equivalents of the base are used.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water.

-

Acidify the solution to a pH of approximately 2-3 by the dropwise addition of a strong acid, such as 1N hydrochloric acid (HCl). This will precipitate the carboxylic acid product.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove any residual salts.

-

Dry the product under vacuum to obtain the final this compound.

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a benzothiophene-2-carboxylic acid derivative.

Caption: Generalized workflow for the synthesis of this compound.

An In-depth Technical Guide to 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid is a halogenated heterocyclic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern offers multiple points for chemical modification, making it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, a detailed plausible synthetic protocol, and its potential applications, particularly in the development of kinase inhibitors for cancer therapy.

Chemical Structure and Properties

This compound is characterized by a benzothiophene core, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. The structure is further substituted with a bromine atom at the 6-position, a chlorine atom at the 3-position, and a carboxylic acid group at the 2-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 438613-29-7 | [1] |

| Molecular Formula | C₉H₄BrClO₂S | [1] |

| Molecular Weight | 291.55 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 285-293 °C | [1] |

| Solubility | Soluble in N,N-Dimethylformamide, methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | [1] |

| XLogP3 | 4.9 | [1] |

| PSA (Polar Surface Area) | 65.5 Ų | [1] |

Synthesis

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-Bromo-1-chloro-2-(methylthio)benzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,5-dibromochlorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78°C in a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70°C. Stir the mixture for 1 hour at -78°C.

-

Sulfenylation: Add dimethyl disulfide (1.2 equivalents) dropwise to the reaction mixture. Allow the mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 4-bromo-1-chloro-2-(methylthio)benzene.

Step 2: Synthesis of Ethyl 6-Bromo-3-chloro-1-benzothiophene-2-carboxylate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous THF.

-

Grignard Reagent Formation: Add a solution of 4-bromo-1-chloro-2-(methylthio)benzene (1 equivalent) in anhydrous THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for 2 hours.

-

Carboxylation: Cool the Grignard reagent to 0°C and bubble dry carbon dioxide gas through the solution for 2 hours.

-

Esterification: Acidify the reaction mixture with 1 M HCl and extract with diethyl ether. Dry the organic layer and remove the solvent. Dissolve the crude carboxylic acid in ethanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours.

-

Work-up and Purification: Neutralize the reaction with a saturated sodium bicarbonate solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

Step 3: Synthesis of this compound

-

Hydrolysis: Dissolve the ethyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2 equivalents).[2]

-

Reaction Monitoring: Stir the mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid. Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.[2]

Applications in Drug Development

Substituted benzothiophenes are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[3] this compound, with its reactive handles, is a key intermediate for creating libraries of compounds for drug discovery.[4]

Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Benzothiophene derivatives have been identified as potent inhibitors of various kinases. For instance, derivatives of this scaffold are being investigated as inhibitors of PIM kinases, which are implicated in the regulation of cell proliferation, survival, and apoptosis.[3]

The following diagram illustrates a simplified PIM kinase signaling pathway, a potential target for compounds derived from this compound.

Caption: Simplified PIM kinase signaling pathway and the point of intervention for benzothiophene-based inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel organic compounds. Its utility as a precursor for potential kinase inhibitors highlights its importance in drug discovery and development. The synthetic protocol and information on its potential applications provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis. Further exploration of the derivatization of this scaffold is likely to yield novel compounds with significant therapeutic potential.

References

An In-depth Technical Guide to 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid (CAS: 438613-29-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid, a versatile heterocyclic compound with significant potential in pharmaceutical and materials science research. This document outlines its chemical properties, plausible synthetic and purification methodologies, and potential applications, with a focus on its role as a building block in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a halogenated benzothiophene derivative. The presence of bromine and chlorine atoms, along with the carboxylic acid functional group, imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 438613-29-7 | [2] |

| Molecular Formula | C₉H₄BrClO₂S | [2] |

| Molecular Weight | 291.55 g/mol | [2] |

| Appearance | Pale yellow powder | [1] |

| Melting Point | 285-293 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm. The carboxylic acid proton would appear as a broad singlet at >10 ppm. |

| ¹³C NMR | Aromatic carbons between 120-145 ppm. The carboxylic acid carbon would be expected around 165-175 ppm. |

| FTIR (cm⁻¹) | Broad O-H stretch (carboxylic acid) around 2500-3300, C=O stretch (carboxylic acid) around 1680-1710, C-Br stretch around 500-600, and C-Cl stretch around 600-800. |

| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at approximately 290/292/294, showing a characteristic isotopic pattern for bromine and chlorine. |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of benzothiophene derivatives.[3][4]

Proposed Synthesis Pathway

A potential synthetic route could involve the electrophilic cyclization of a suitably substituted thiophenol derivative.

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: Synthesis (Hypothetical)

-

Starting Material Preparation: Synthesize a suitable substituted thiophenol precursor. This would likely involve multiple steps starting from commercially available materials.

-

Cyclization: Dissolve the thiophenol precursor in an appropriate solvent (e.g., ethanol). Add an electrophilic cyclization agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) portion-wise at a controlled temperature. The reaction would be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture would be quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Oxidation: The resulting intermediate would then be oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or chromic acid).

-

Final Work-up and Isolation: The reaction mixture would be worked up to isolate the crude this compound.

Purification Protocol

The crude product can be purified using standard laboratory techniques.

-

Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, acetic acid, or a mixture of solvents). Allow the solution to cool slowly to induce crystallization. The pure crystals can then be collected by filtration.

-

Column Chromatography: For higher purity, the crude product can be subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, would likely be effective in separating the desired product from impurities.

Caption: General purification workflow for the target compound.

Applications in Drug Discovery and Materials Science

This compound serves as a key intermediate in the synthesis of more complex molecules for various applications.

-

Pharmaceutical Development: Benzothiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] This compound is a valuable starting material for the synthesis of novel drug candidates.[7]

-

Materials Science: The unique electronic properties of the benzothiophene core make it a suitable component for the creation of specialized polymers and materials with potential applications in electronics and coatings.[7]

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been reported, a structurally related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been identified as a novel allosteric inhibitor of Branched-Chain α-ketoacid Dehydrogenase Kinase (BCKDC kinase).[8]

BCKDC kinase is a key regulator of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which plays a crucial role in the metabolism of branched-chain amino acids (BCAAs). Inhibition of BCKDC kinase leads to the activation of BCKDC, resulting in increased BCAA catabolism. Elevated levels of BCAAs have been implicated in metabolic diseases such as maple syrup urine disease and insulin resistance. Therefore, inhibitors of BCKDC kinase are of significant therapeutic interest.[8]

The inhibitory action of BT2 on BCKDC kinase involves binding to an allosteric site, which triggers conformational changes that lead to the dissociation of the kinase from the BCKDC complex and its subsequent degradation.[8]

Caption: Hypothesized mechanism of action based on related compounds.

Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against BCKDC kinase, making it a valuable lead compound for the development of new therapeutics for metabolic disorders. Further research is warranted to explore this potential.

Safety and Handling

Detailed safety information for this specific compound is not available. Standard laboratory safety precautions should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its potential as a precursor for novel pharmaceuticals, particularly in the area of metabolic diseases, warrants further investigation. This technical guide provides a foundation for researchers and drug development professionals to explore the synthesis, properties, and applications of this promising compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Benzothiophene synthesis [organic-chemistry.org]

- 4. Research Portal [ircommons.uwf.edu]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. books.rsc.org [books.rsc.org]

- 7. FCKeditor - Resources Browser [vinoge.com]

- 8. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and a generalized synthetic pathway for 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are founded on established principles of spectroscopy and comparative analysis with structurally related benzothiophene derivatives. Furthermore, this guide outlines detailed experimental protocols for the synthesis and subsequent spectroscopic characterization of substituted benzothiophenes, offering a foundational methodology for researchers, scientists, and drug development professionals.

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data for structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Tentative Assignment |

| ~13.0 - 14.0 | broad singlet | - | COOH |

| ~8.30 | doublet | ~2.0 | H-7 |

| ~8.05 | doublet | ~8.8 | H-4 |

| ~7.65 | doublet of doublets | ~8.8, ~2.0 | H-5 |

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Tentative Assignment |

| ~163.0 | C=O |

| ~142.0 | C-7a |

| ~138.0 | C-3a |

| ~135.0 | C-3 |

| ~132.0 | C-5 |

| ~128.0 | C-7 |

| ~125.0 | C-4 |

| ~122.0 | C-6 |

| ~120.0 | C-2 |

Solvent: DMSO-d₆, Frequency: 100 MHz

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Tentative Assignment |

| 290/292/294 | High | [M]⁺ (Isotopic pattern for Br and Cl) |

| 273/275/277 | Moderate | [M - OH]⁺ |

| 245/247/249 | Moderate | [M - COOH]⁺ |

| 166/168 | Moderate | [M - COOH - Br]⁺ or [M - COOH - Cl - H]⁺ |

| 138 | Low | [C₇H₃S]⁺ |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1450 | Medium | C=C stretch (Aromatic) |

| 1210-1320 | Strong | C-O stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

| Below 850 | Medium-Strong | C-Cl and C-Br stretches |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of substituted benzothiophenes, which can be adapted for this compound.

Synthesis Protocol: A Generalized Approach

A common route to synthesize substituted benzothiophene-2-carboxylic acids involves the cyclization of a substituted thiophenol with an appropriate three-carbon building block. One potential pathway is outlined below.

Step 1: Synthesis of a Substituted Thiophenol A commercially available substituted aniline can be converted to the corresponding thiophenol via a Sandmeyer-type reaction.

Step 2: Condensation and Cyclization The substituted thiophenol can then be reacted with a suitable partner, such as chlorofumaric acid or a derivative, in the presence of a base to facilitate the construction of the thiophene ring fused to the benzene ring.

Step 3: Halogenation If not already present on the starting materials, the bromine and chlorine atoms can be introduced onto the benzothiophene ring system through electrophilic aromatic substitution reactions. The directing effects of the existing substituents will determine the regioselectivity of these reactions.

Step 4: Purification The crude product should be purified using standard techniques such as recrystallization from an appropriate solvent or column chromatography on silica gel.

Spectroscopic Characterization Protocols

-

Sample Preparation: Accurately weigh 5-20 mg of the purified solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

Data Acquisition: Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs should be utilized.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe with electron ionization (EI) is a common method.

-

The sample is vaporized and then ionized by a high-energy electron beam.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion peak and the isotopic pattern, which will be characteristic for a compound containing both bromine and chlorine. The fragmentation pattern provides structural information.

-

Sample Preparation (ATR): For an Attenuated Total Reflectance (ATR) FT-IR spectrometer, place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and a predicted mass spectral fragmentation pathway.

Caption: General workflow for the synthesis and spectroscopic characterization.

Caption: Predicted mass spectral fragmentation pathway.

Conclusion

This technical guide provides a foundational understanding of the predicted spectral characteristics of this compound and the experimental procedures required for its synthesis and empirical characterization. While direct experimental data is not widely available in public domains, the predictive analysis and detailed protocols herein offer a valuable resource for researchers and professionals in the fields of synthetic chemistry and drug development, enabling further investigation and application of this and related halogenated benzothiophene compounds.

Navigating the Solubility Landscape of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid, a compound of interest in pharmaceutical and agrochemical research. While specific quantitative solubility data for this molecule is not widely available in public literature, this document compiles the existing qualitative information and furnishes detailed, industry-standard experimental protocols for its empirical determination. This allows research and development professionals to generate the precise data required for their specific applications.

Core Solubility Profile

Qualitative assessments indicate a varied solubility profile for this compound in common organic solvents. The compound exhibits high solubility in polar aprotic solvents and lower solubility in less polar and protic solvents. A summary of the available qualitative data is presented below.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | Very Soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly Soluble |

| Chloroform | Very Slightly Soluble |

| Water | Practically Insoluble |

Source: Echemi[1]

It is crucial to note that terms like "soluble" and "sparingly soluble" are descriptive and not sufficient for formulation development, where precise concentration limits are necessary. Therefore, the following experimental protocols are provided to enable the generation of quantitative solubility data.

Experimental Protocols for Quantitative Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, the following established methodologies are recommended.

Equilibrium Shake-Flask Method

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, etc.)

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical instrumentation (e.g., High-Performance Liquid Chromatography with UV detector - HPLC-UV)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial. A visible excess of solid should remain at the end of the experiment.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the vial to stand in the temperature bath for a sufficient time for the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a known volume of a suitable solvent.

-

Analyze the concentration of the compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

High-Throughput Screening (HTS) Solubility Assay

For a more rapid assessment of solubility in a wider range of solvents, a high-throughput method can be employed. This method is particularly useful for early-stage discovery and pre-formulation studies.

Objective: To rapidly estimate the solubility of this compound across a panel of organic solvents.

Materials:

-

This compound

-

A panel of organic solvents

-

96-well microplate (UV-transparent if using a plate reader)

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader (e.g., UV-Vis spectrophotometer) or HPLC with an autosampler

Procedure:

-

Prepare a concentrated stock solution of the test compound in a solvent in which it is highly soluble (e.g., DMSO or DMF).

-

In a 96-well plate, add a small, precise volume of the stock solution to each well.

-

Evaporate the solvent from the stock solution, leaving a thin film of the compound at the bottom of each well.

-

Add the selected organic solvents to the respective wells.

-

Seal the plate and shake it for a predetermined period (e.g., 2-24 hours) at a controlled temperature.

-

Measure the concentration of the dissolved compound. This can be achieved by:

-

Direct UV-Vis absorbance reading of the plate if the compound has a suitable chromophore and the solvent does not interfere.

-

Taking aliquots for analysis by a calibrated HPLC method.

-

-

The solubility can then be estimated based on the measured concentration.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a research compound like this compound.

Caption: A logical workflow for determining compound solubility.

This structured approach ensures that solubility is assessed in a systematic and appropriate manner, from initial qualitative screening to precise quantitative determination, ultimately informing downstream research and development activities.

References

An In-depth Technical Guide on the Potential Biological Activity of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid is a halogenated heterocyclic compound belonging to the benzothiophene class of molecules. While direct studies on the biological activity of this specific compound are limited in publicly available literature, its structural motif is a cornerstone in the synthesis of a multitude of pharmacologically active agents. Benzothiophene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This technical guide consolidates the known biological activities of structurally related benzothiophene derivatives to extrapolate the potential therapeutic applications of this compound. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to facilitate further research and development.

Introduction to this compound

This compound is a synthetic organic compound with the molecular formula C₉H₄BrClO₂S and a molecular weight of 291.55 g/mol .[1][2][3] It is characterized by a benzothiophene core, which is a bicyclic aromatic structure composed of a benzene ring fused to a thiophene ring. The molecule is further substituted with a bromine atom at the 6-position, a chlorine atom at the 3-position, and a carboxylic acid group at the 2-position.

Chemical Structure:

Caption: Chemical structure of this compound.

This compound primarily serves as a versatile building block in the synthesis of more complex molecules for applications in the pharmaceutical and agrochemical industries.[4][5] The presence of halogen atoms and a carboxylic acid group provides multiple reactive sites for chemical modification, allowing for the generation of diverse libraries of derivatives.

Potential Biological Activities

Based on the extensive research conducted on benzothiophene derivatives, this compound is a promising scaffold for the development of novel therapeutic agents. The following sections detail the potential biological activities based on studies of its analogs.

Antimicrobial Activity

Benzothiophene derivatives are a well-established class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[6][7] The antimicrobial efficacy is influenced by the nature and position of substituents on the benzothiophene core.

Structure-Activity Relationship Insights:

-

The introduction of halogen atoms, such as bromine and chlorine, can significantly enhance the antimicrobial activity of benzothiophene derivatives.[8]

-

Derivatization of the carboxylic acid group at the 2-position into amides or hydrazones has been shown to produce compounds with potent antibacterial and antifungal properties.[9]

Quantitative Data from Related Compounds:

The following table summarizes the antimicrobial activity of various benzothiophene derivatives, indicating the potential for derivatives of the title compound.

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

| Benzothiophene-2-carboxamides | S. aureus | 10 - >100 | [10] |

| B. subtilis | 12 - >100 | [10] | |

| E. coli | 10 - >100 | [10] | |

| P. aeruginosa | 12 - >100 | [10] | |

| Benzothiophene Acylhydrazones | S. aureus (MRSA) | 4 - >64 | [9] |

| Fluorinated Benzothiophene-Indole Hybrids | S. aureus (MSSA & MRSA) | Not specified (activity observed) | [8] |

| Thiophene Derivatives | A. baumannii | 4 - 64 | [11] |

| E. coli | 8 - 64 | [11] |

Anticancer Activity

A significant body of research highlights the potential of benzothiophene derivatives as anticancer agents.[12][13] These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action.

Potential Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Certain benzothiophene acrylonitrile analogs, structurally related to combretastatin, have demonstrated potent inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[14][15]

-

Kinase Inhibition: The benzothiophene scaffold is present in molecules that act as inhibitors of various kinases involved in cancer cell signaling, such as the RhoA/ROCK pathway and STAT3 signaling.[3][5][16]

-

Induction of Apoptosis: Many cytotoxic benzothiophene derivatives have been shown to induce programmed cell death in cancer cells.

Quantitative Data from Related Compounds:

The table below presents the in vitro anticancer activity of selected benzothiophene derivatives.

| Compound Class | Cancer Cell Line | Activity (GI₅₀/IC₅₀ in nM) | Reference |

| Benzothiophene Acrylonitrile Analogs | Panel of 60 Human Cancer Cell Lines | 10 - 100 | [14][15] |

| 5-Hydroxybenzothiophene Hydrazide | U87MG (Glioblastoma) | 7,200 | [16] |

| 3-Chlorobenzo[b]thiophene-2-carboxylic acid Pt(IV) Complex | A2780 (Ovarian) | 400 | [17] |

| Chlorothiophene-based Chalcones | WiDr (Colorectal) | 450 - 770 (µg/mL) | [18] |

Enzyme Inhibition

Benzothiophene derivatives have been identified as inhibitors of various enzymes, suggesting a broad therapeutic potential.

-

Branched-Chain α-ketoacid Dehydrogenase Kinase (BDK) Inhibition: A study identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid as a novel BDK inhibitor with an IC₅₀ of 3.19 μM. This activity suggests potential applications in metabolic diseases.[19]

-

SUMO-specific Proteases (SENPs) Inhibition: A series of benzothiophene-2-carboxamide derivatives have been developed as inhibitors of SENPs, which are implicated in cancer. Some of these compounds exhibit submicromolar inhibitory activity.[20]

-

Cholinesterase Inhibition: Benzothiophene-chalcone hybrids have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[21]

-

D-amino Acid Oxidase (DAO) Inhibition: Thiophene carboxylic acids have been identified as a new class of DAO inhibitors.[22]

Quantitative Data from Related Compounds:

| Compound Class | Target Enzyme | Activity (IC₅₀ in µM) | Reference |

| Dichlorobenzo[b]thiophene-2-carboxylic acid | BDK | 3.19 | [19] |

| Benzothiophene-2-carboxamides | SENP2 | 0.56 | [20] |

| Benzothiophene-chalcone Hybrids | BChE | Comparable to galantamine | [21] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of benzothiophene derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4][23]

Materials:

-

Synthesized benzothiophene derivatives

-

Bacterial/fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control (e.g., ciprofloxacin, chloramphenicol)

-

Negative control (broth with inoculum)

-

Solvent for dissolving compounds (e.g., DMSO)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the wells of a 96-well plate containing the appropriate broth medium.

-

Inoculation: Prepare a standardized inoculum of the test microorganism. Inoculate each well with the microbial suspension.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[1]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

Synthesized benzothiophene derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the GI₅₀ or IC₅₀ value.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a target kinase.[2]

Materials:

-

Recombinant Kinase

-

Kinase Substrate (e.g., a peptide or protein)

-

Kinase Buffer

-

ATP (Adenosine Triphosphate)

-

Test Compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well or 384-well plates (white, for luminescence)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound to the kinase buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is proportional to the amount of ADP, which is inversely proportional to the kinase inhibition.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathway Visualizations

The following diagrams, generated using DOT language, illustrate key signaling pathways potentially targeted by benzothiophene derivatives.

Caption: Potential anticancer mechanisms of benzothiophene derivatives.

Caption: General workflow for the discovery of bioactive benzothiophene derivatives.

Conclusion and Future Directions

While this compound itself has not been extensively studied for its biological activities, the vast body of literature on its derivatives strongly suggests its potential as a valuable scaffold in drug discovery. The presence of bromo, chloro, and carboxylic acid functionalities offers multiple avenues for synthetic modification to optimize potency and selectivity against various biological targets.

Future research should focus on the synthesis of novel derivatives of this compound, particularly amides, hydrazones, and other heterocyclic adducts. Systematic screening of these new chemical entities against a panel of microbial strains, cancer cell lines, and relevant enzymes will be crucial in unlocking the therapeutic potential of this promising chemical scaffold. Further investigation into the structure-activity relationships will guide the rational design of next-generation benzothiophene-based therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 19. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Research Portal [ircommons.uwf.edu]

Reactivity of the Bromine at the 6-Position in Benzothiophenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with a wide range of biological activities and applications in organic electronics.[1][2] The functionalization of the benzothiophene core is crucial for the development of novel compounds with tailored properties. The bromine atom at the 6-position of the benzothiophene ring serves as a versatile handle for introducing a diverse array of substituents through various metal-catalyzed cross-coupling reactions and other transformations. This technical guide provides a comprehensive overview of the reactivity of 6-bromobenzothiophene, focusing on key reactions, experimental protocols, and quantitative data where available.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine at the 6-position of benzothiophene readily participates in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Typically 1-5 mol% loading. |

| Ligand | PPh₃, SPhos, XPhos | Often used with Pd(OAc)₂ or Pd₂(dba)₃. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Typically 2-3 equivalents. |

| Solvent | Toluene, Dioxane, DMF, THF/Water | A mixture of an organic solvent and water is common. |

| Temperature | 80-120 °C | Reaction times can vary from a few hours to overnight. |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 6-Bromobenzothiophene

-

To a dry Schlenk flask, add 6-bromobenzothiophene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-arylbenzo[b]thiophene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. It is a versatile method for the synthesis of aryl amines from aryl halides.[3][4][5]

Typical Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically 1-5 mol% loading. |

| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | Choice of ligand is crucial and depends on the amine. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, LiHMDS | A strong, non-nucleophilic base is required. |

| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are necessary. |

| Temperature | 80-110 °C | Reaction times can vary from a few hours to overnight. |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 6-Bromobenzothiophene

-

To a dry Schlenk tube, add 6-bromobenzothiophene (1.0 equiv.), the desired amine (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., BINAP, 4 mol%).

-

Add the base (e.g., NaOt-Bu, 1.4 equiv.).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aminobenzo[b]thiophene.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It employs a palladium catalyst and a copper co-catalyst in the presence of a base.[6][7]

Typical Reaction Conditions for Sonogashira Coupling of Aryl Bromides

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Typically 1-5 mol% loading. |

| Copper Co-catalyst | CuI | Typically 2-10 mol% loading. |

| Base | Et₃N, i-Pr₂NH, Piperidine | Acts as both a base and a solvent in some cases. |

| Solvent | THF, DMF, Toluene | Anhydrous and deoxygenated solvents are preferred. |

| Temperature | Room temperature to 100 °C | Reaction times vary depending on the reactivity of the substrates. |

Experimental Protocol: General Procedure for Sonogashira Coupling of 6-Bromobenzothiophene

-

To a dry Schlenk flask, add 6-bromobenzothiophene (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add an anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv.) via syringe.

-

Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynylbenzo[b]thiophene.

Other Palladium-Catalyzed Cross-Coupling Reactions

The bromine at the 6-position of benzothiophene is also amenable to other important palladium-catalyzed cross-coupling reactions, including the Heck, Stille, and Negishi reactions.

Typical Reaction Conditions for Heck, Stille, and Negishi Couplings of Aryl Bromides

| Reaction | Nucleophile | Catalyst/Ligand | Base/Additive | Solvent | Temperature (°C) |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ / PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 |

| Stille | Organostannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | - (or LiCl) | Toluene, THF, DMF | 80-120 |

| Negishi | Organozinc | Pd(PPh₃)₄, Pd(dppf)Cl₂ | - | THF, DMF | 50-100 |

Grignard Reagent Formation and Subsequent Reactions

6-Bromobenzothiophene can be converted into the corresponding Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds.

Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction with an Electrophile

-

Grignard Reagent Formation:

-

To a flame-dried flask containing magnesium turnings (1.2 equiv.) under an inert atmosphere, add a small crystal of iodine.

-

Add a small portion of a solution of 6-bromobenzothiophene (1.0 equiv.) in anhydrous THF via syringe to initiate the reaction.

-

Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining 6-bromobenzothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Reaction with an Electrophile (e.g., an Aldehyde):

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of the electrophile (e.g., benzaldehyde, 1.0 equiv.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Lithium-Halogen Exchange

Lithium-halogen exchange is another effective method to generate a nucleophilic 6-benzothienyl species. This is typically achieved by treating 6-bromobenzothiophene with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The resulting 6-lithiobenzothiophene can then be reacted with a variety of electrophiles.

Experimental Protocol: General Procedure for Lithium-Halogen Exchange and Electrophilic Quench

-

To a flame-dried flask under an inert atmosphere, add a solution of 6-bromobenzothiophene (1.0 equiv.) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 equiv.) in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add a solution of the desired electrophile (1.2 equiv.) in anhydrous THF dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir until complete (monitor by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Cyanation Reactions

The introduction of a nitrile group at the 6-position of benzothiophene can be achieved through cyanation of 6-bromobenzothiophene. This transformation is valuable as the nitrile group can be further converted into other functional groups such as carboxylic acids, amines, and amides.

Typical Reaction Conditions for Cyanation of Aryl Bromides

| Reagent | Catalyst | Solvent | Temperature (°C) |

| CuCN | - | DMF, NMP | 150-200 |

| KCN | Pd(PPh₃)₄ | DMF, Toluene | 100-150 |

| Zn(CN)₂ | Pd(dppf)Cl₂ | DMF | 120-150 |

Experimental Protocol: General Procedure for Cyanation of 6-Bromobenzothiophene

-

To a dry Schlenk flask, add 6-bromobenzothiophene (1.0 equiv.), the cyanide source (e.g., Zn(CN)₂, 0.6 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed DMF via syringe.

-

Heat the reaction mixture to 120-140 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and pour into an aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-cyanobenzo[b]thiophene.

Conclusion

The bromine atom at the 6-position of benzothiophene is a versatile functional group that enables a wide range of chemical transformations. Palladium-catalyzed cross-coupling reactions, Grignard reagent formation, lithium-halogen exchange, and cyanation reactions provide powerful tools for the synthesis of a diverse library of 6-substituted benzothiophene derivatives. These derivatives are of significant interest in the fields of medicinal chemistry and materials science. The experimental protocols provided in this guide serve as a starting point for the development of robust and efficient synthetic routes to novel benzothiophene-based compounds. As with any chemical reaction, optimization of the reaction conditions for specific substrates is often necessary to achieve the desired outcome in high yield and purity.

References

- 1. nbinno.com [nbinno.com]

- 2. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Lithium-halogen exchange studies of bromoalkyl bromothiophenes [morressier.com]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Electrophilic Substitution Patterns of 3-Chlorobenzothiophenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated electrophilic substitution patterns of 3-chlorobenzothiophene. Due to the limited direct experimental data on this specific heterocycle, this document extrapolates from the established principles of electrophilic aromatic substitution on benzothiophene and the known directing effects of substituents. It aims to offer a predictive framework for researchers working with this class of compounds.

Introduction to Benzothiophene Reactivity

Benzothiophene is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring. The benzothiophene ring system is generally susceptible to electrophilic attack. Theoretical and experimental studies have shown that in unsubstituted benzothiophene, the C3 position of the thiophene ring is the most nucleophilic and thus the primary site of electrophilic substitution. This is followed by the C2 position. Substitution on the benzene ring typically requires more forcing conditions.

The introduction of a substituent on the benzothiophene nucleus significantly influences the regioselectivity of subsequent electrophilic substitution reactions. The directing effect of the substituent, combined with the inherent reactivity of the benzothiophene ring system, determines the position of the incoming electrophile.

The Influence of the 3-Chloro Substituent

The chlorine atom at the 3-position of the benzothiophene ring is an electron-withdrawing group due to its inductive effect (-I). This deactivates the entire ring system towards electrophilic attack compared to unsubstituted benzothiophene. However, the chlorine atom also possesses lone pairs of electrons that can be donated through resonance (+M effect). This resonance effect is most pronounced at the positions ortho and para to the substituent.

In the context of 3-chlorobenzothiophene, the interplay between the inductive and resonance effects, as well as the inherent reactivity of the benzothiophene core, will dictate the substitution pattern.

Key Predictive Principles:

-

Deactivation: The electron-withdrawing nature of the chlorine atom will make electrophilic substitution reactions on 3-chlorobenzothiophene slower than on unsubstituted benzothiophene.

-

Directing Effects: While the chloro group is deactivating, its ability to donate electron density via resonance will direct incoming electrophiles. In the thiophene ring, the C2 position is "ortho" to the C3 chloro substituent. In the benzene ring, the C4 and C6 positions are "ortho" and "para" to the point of fusion, but the directing influence of the 3-chloro group will primarily be felt within the thiophene ring and at the adjacent C4 and C7 positions of the benzene ring.

-

Positional Reactivity:

-

C2-Position: The C2 position is expected to be a likely site of substitution due to the ortho-directing nature of the chlorine atom.

-

Benzene Ring (C4, C5, C6, C7): Due to the deactivation of the thiophene ring by the chloro group, electrophilic substitution on the benzene ring becomes more competitive, particularly under forcing conditions. The C4 and C7 positions are most likely to be affected by the electronic influence of the sulfur and the chloro-substituted thiophene ring.

-

The following diagram illustrates the logical relationship of these directing effects.

Key Electrophilic Substitution Reactions

This section outlines the expected outcomes and provides adapted experimental protocols for common electrophilic substitution reactions on 3-chlorobenzothiophene.

Nitration

Nitration is expected to occur on the benzene ring due to the deactivating effect of the 3-chloro substituent on the thiophene ring. A mixture of isomers is anticipated, with substitution likely favoring the 4- and 6-positions.

Anticipated Products: A mixture of 3-chloro-4-nitrobenzothiophene, 3-chloro-5-nitrobenzothiophene, 3-chloro-6-nitrobenzothiophene, and 3-chloro-7-nitrobenzothiophene.

| Product | Predicted Major/Minor |

| 3-Chloro-2-nitrobenzothiophene | Minor/Trace |

| 3-Chloro-4-nitrobenzothiophene | Major |

| 3-Chloro-5-nitrobenzothiophene | Minor |

| 3-Chloro-6-nitrobenzothiophene | Major |

| 3-Chloro-7-nitrobenzothiophene | Minor |

Experimental Protocol (Adapted):

-

Dissolution: Dissolve 3-chlorobenzothiophene (1 equivalent) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid at 0-5 °C.

-

Nitrating Agent Addition: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, dropwise to the stirred solution, maintaining the low temperature.

-

Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for a period of 1 to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the precipitated solid by filtration, wash thoroughly with water until neutral, and dry.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to separate the isomers.

Bromination

Bromination of 3-chlorobenzothiophene is predicted to be a competitive process between substitution at the C2 position and the benzene ring. The outcome may be highly dependent on the reaction conditions.

Anticipated Products: 2-Bromo-3-chlorobenzothiophene and a mixture of brominated isomers on the benzene ring (e.g., 6-bromo-3-chlorobenzothiophene).

| Product | Predicted Major/Minor |

| 2-Bromo-3-chlorobenzothiophene | Major |

| 3-Chloro-6-bromobenzothiophene | Major |

| Other brominated isomers | Minor |

Experimental Protocol (Adapted):

-

Dissolution: Dissolve 3-chlorobenzothiophene (1 equivalent) in a solvent like glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Brominating Agent Addition: Add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution at room temperature. The use of a Lewis acid catalyst (e.g., FeBr₃) may be necessary to promote the reaction.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation is expected to be challenging due to the deactivating nature of the 3-chloro substituent. The reaction will likely require a strong Lewis acid catalyst and may proceed at the C2 position or on the benzene ring, with the C7 position being a possible site of acylation on the benzene ring.

Anticipated Products: 2-Acyl-3-chlorobenzothiophene and/or 7-acyl-3-chlorobenzothiophene.

| Product | Predicted Major/Minor |

| 2-Acyl-3-chlorobenzothiophene | Major |

| 7-Acyl-3-chlorobenzothiophene | Minor |

Experimental Protocol (Adapted):

-

Catalyst Suspension: Suspend a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1-2.0 equivalents), in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere.

-

Acylating Agent Addition: Add the acylating agent (e.g., an acyl chloride or anhydride, 1 equivalent) dropwise to the catalyst suspension at 0 °C.

-

Substrate Addition: Add a solution of 3-chlorobenzothiophene (1 equivalent) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, or heat under reflux if necessary. Monitor the reaction by TLC.

-

Quenching and Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

The following diagram outlines a general workflow for these electrophilic substitution reactions.

Conclusion

The electrophilic substitution of 3-chlorobenzothiophene presents a complex case where the inherent reactivity of the benzothiophene ring is modulated by the deactivating yet ortho-, para-directing chloro substituent at the 3-position. While direct experimental data is scarce, a predictive understanding can be achieved by considering the fundamental principles of electrophilic aromatic substitution. It is anticipated that under mild conditions, substitution may be directed to the C2 position, while more forcing conditions are likely to lead to substitution on the benzene ring, primarily at the C4 and C6 positions. The experimental protocols provided in this guide are adapted from related systems and should serve as a starting point for the optimization of specific transformations. Further experimental investigation is necessary to fully elucidate the precise reactivity and regioselectivity of this important heterocyclic scaffold.

Starting Materials for Novel Heterocyclic Compound Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of synthetic strategies for novel heterocyclic compounds, focusing on versatile starting materials and robust experimental protocols. It is designed to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering detailed methodologies, quantitative data for comparative analysis, and visual representations of key biological pathways and experimental workflows.

Core Synthetic Strategies and Starting Materials

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery, with a significant number of FDA-approved drugs featuring heterocyclic scaffolds. This section details three prominent classes of heterocyclic compounds—pyrroles, 1,2,3-triazoles, and 1,5-benzodiazepines—and explores common and innovative starting materials for their synthesis.

Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] The reaction is typically conducted under neutral or mildly acidic conditions, and its operational simplicity and generally high yields make it a favored method in organic synthesis.[1][3]

Key Starting Materials:

-

1,4-Dicarbonyl Compounds: A wide variety of 1,4-diketones can be employed, allowing for diverse substitution patterns on the resulting pyrrole ring.

-